4-(4-Fluorophenyl)-5-(phenylsulfanyl)-1,2,3-thiadiazole
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Overview
Description
4-(4-Fluorophenyl)-5-(phenylsulfanyl)-1,2,3-thiadiazole is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing a five-membered ring composed of three carbon atoms, one sulfur atom, and one nitrogen atom This particular compound is characterized by the presence of a fluorophenyl group and a phenylsulfanyl group attached to the thiadiazole ring
Preparation Methods
The synthesis of 4-(4-Fluorophenyl)-5-(phenylsulfanyl)-1,2,3-thiadiazole typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route involves the cyclization of a hydrazine derivative with a thiocarbonyl compound. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent, such as ethanol, to facilitate the cyclization process. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis .
Chemical Reactions Analysis
4-(4-Fluorophenyl)-5-(phenylsulfanyl)-1,2,3-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom or the phenylsulfanyl group is replaced by other nucleophiles. Common reagents for these reactions include alkyl halides and organometallic reagents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research has indicated that the compound may possess antimicrobial, antifungal, and anticancer properties, making it a subject of interest in medicinal chemistry.
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)-5-(phenylsulfanyl)-1,2,3-thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-(4-Fluorophenyl)-5-(phenylsulfanyl)-1,2,3-thiadiazole can be compared with other similar compounds, such as:
4-(4-Fluorophenyl)-1,2,3-thiadiazole: Lacks the phenylsulfanyl group, which may result in different chemical and biological properties.
5-(Phenylsulfanyl)-1,2,3-thiadiazole:
4-(4-Fluorophenyl)-5-(methylsulfanyl)-1,2,3-thiadiazole: Contains a methylsulfanyl group instead of a phenylsulfanyl group, which may influence its chemical behavior and biological activity.
Properties
IUPAC Name |
4-(4-fluorophenyl)-5-phenylsulfanylthiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN2S2/c15-11-8-6-10(7-9-11)13-14(19-17-16-13)18-12-4-2-1-3-5-12/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXXVWBULSAUEEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(N=NS2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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